molecular formula C15H21NO B4647824 N-(4-butylphenyl)-2-methylcyclopropane-1-carboxamide

N-(4-butylphenyl)-2-methylcyclopropane-1-carboxamide

Cat. No.: B4647824
M. Wt: 231.33 g/mol
InChI Key: PTHMXNSLMJDRJA-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-methylcyclopropane-1-carboxamide is an organic compound that belongs to the class of amides It is characterized by a cyclopropane ring substituted with a methyl group and a carboxamide group attached to a 4-butylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-methylcyclopropane-1-carboxamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a transition metal catalyst.

    Introduction of the carboxamide group: The carboxamide group can be introduced through the reaction of the cyclopropane derivative with an amine, such as 4-butylaniline, under suitable conditions.

    Final product isolation: The desired product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by amide formation. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-butylphenyl)-2-methylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-naphthamide
  • N-(4-butylphenyl)-1-(4-ethoxyphenyl)methanimine
  • N-(4-methoxybenzylidene)-4-butylaniline

Uniqueness

N-(4-butylphenyl)-2-methylcyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(4-butylphenyl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-3-4-5-12-6-8-13(9-7-12)16-15(17)14-10-11(14)2/h6-9,11,14H,3-5,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHMXNSLMJDRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2CC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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